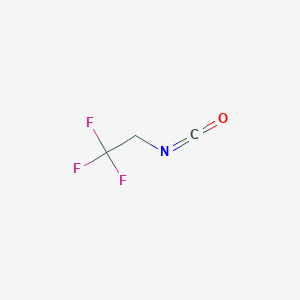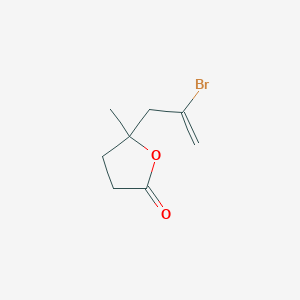
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone is an organic compound that features a brominated allyl group attached to a methyloxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone typically involves the bromination of an allyl group followed by cyclization to form the oxolanone ring. One common method involves the reaction of 2-bromopropene with a suitable precursor under controlled conditions to achieve the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or recrystallization to obtain high-purity this compound. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 5-(2-Hydroxyprop-2-en-1-yl)-5-methyloxolan-2-one.
Oxidation: Formation of 5-(2-Oxoprop-2-en-1-yl)-5-methyloxolan-2-one.
Reduction: Formation of 5-(2-Propyl)-5-methyloxolan-2-one.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can participate in electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Bromoprop-2-en-1-yl)-5-(2-methylprop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione .
- 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-[(~2~H_7_)propan-2-yl]pyrimidine-2,4,6(1H,3H,5H)-trione .
Uniqueness
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone is unique due to its specific combination of a brominated allyl group and a methyloxolanone ring
Eigenschaften
CAS-Nummer |
138416-14-5 |
|---|---|
Molekularformel |
C8H11BrO2 |
Molekulargewicht |
219.08 g/mol |
IUPAC-Name |
5-(2-bromoprop-2-enyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C8H11BrO2/c1-6(9)5-8(2)4-3-7(10)11-8/h1,3-5H2,2H3 |
InChI-Schlüssel |
XQUIWYUFVUWIFH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)O1)CC(=C)Br |
Kanonische SMILES |
CC1(CCC(=O)O1)CC(=C)Br |
Synonyme |
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


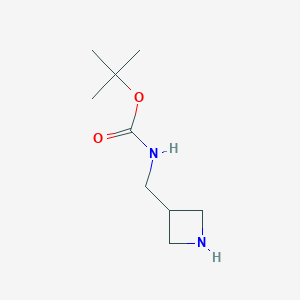
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
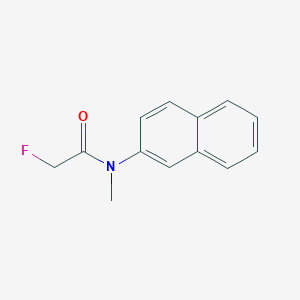

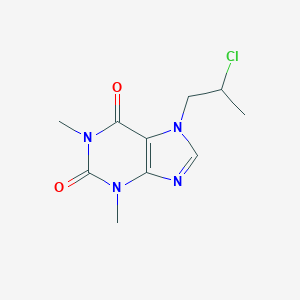
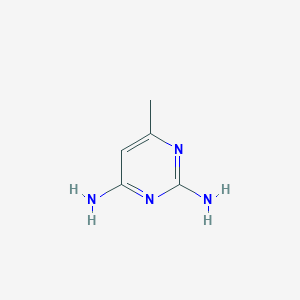
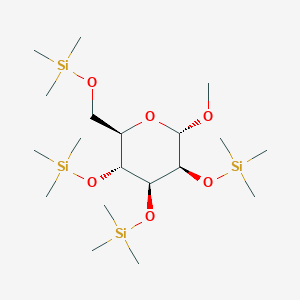
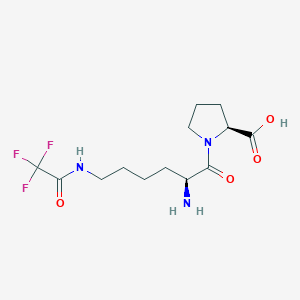
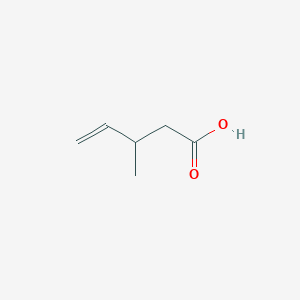
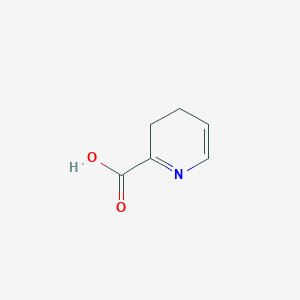
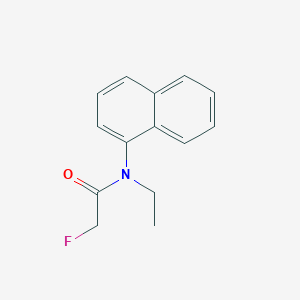
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
